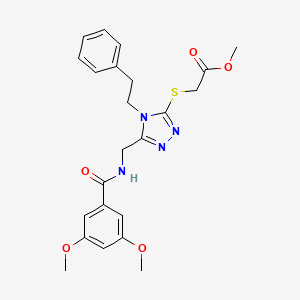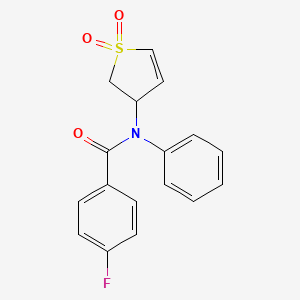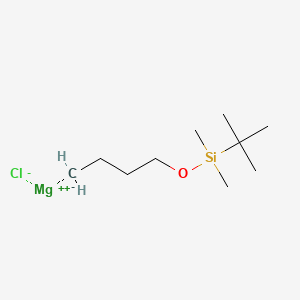
4-(tert-Butyldimethylsiloxy)butylmagnesium chloride, 0.50 M in THF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-(tert-Butyldimethylsiloxy)butylmagnesium chloride, 0.50 M in THF" is a Grignard reagent, which is a type of organomagnesium compound used extensively in organic synthesis. These reagents are known for their role in forming carbon-carbon bonds, allowing for the construction of complex organic molecules. The presence of the tert-butyldimethylsiloxy group suggests that this compound may be particularly useful in the synthesis of silicon-containing organic compounds or for protecting functional groups during synthesis .
Synthesis Analysis
The synthesis of related organomagnesium compounds often involves the reaction of an organohalide with magnesium in the presence of a solvent such as tetrahydrofuran (THF). For instance, [tri(tert-butoxy)silyl]methylmagnesium chloride is synthesized by reacting potassium tert-butoxide with chloromethyltrichlorosilane in THF, followed by reflux with magnesium . Similarly, the synthesis of 1-tert-butyl-4-chloropiperidine, which shares the tert-butyl moiety with our compound of interest, can be achieved through the addition of methylmagnesium chloride to a dimethyliminium salt .
Molecular Structure Analysis
The molecular structure of organomagnesium compounds like "4-(tert-Butyldimethylsiloxy)butylmagnesium chloride" can be elucidated using spectroscopic methods such as NMR spectroscopy. For example, the structure of [tri(tert-butoxy)silyl]methylmagnesium chloride was confirmed by 1H, 13C, and 29Si NMR spectroscopy . These techniques allow for the determination of the electronic environment of the atoms within the molecule, which is crucial for understanding reactivity and interaction with other molecules.
Chemical Reactions Analysis
Grignard reagents are known for their nucleophilic character, reacting with electrophiles such as carbonyl compounds to form alcohols. The reactivity can be influenced by the substituents on the silicon atom, as seen in the reaction of (tert-butoxysilyl)methylmagnesium chlorides with organotin and organosilicon monochlorides, where the number of tert-butoxy groups affected the product distribution . Additionally, di-tert-butylmagnesium has been used as a carbon-centered base for the preparation of silyl enol ethers from ketones, demonstrating the versatility of organomagnesium compounds with tert-butyl groups in synthetic applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of Grignard reagents like "4-(tert-Butyldimethylsiloxy)butylmagnesium chloride" are influenced by their molecular structure and the solvent used. For instance, the equilibrium between [tri(tert-butoxy)silyl]methylmagnesium chloride and its dimeric form in THF solution is temperature-dependent . The solvent not only affects the stability and reactivity of Grignard reagents but also plays a role in controlling the stereochemistry of the resulting products, as seen in the synthesis of isotactic poly(methyl methacrylate) using butylmagnesium initiators in different solvent compositions .
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis
4-(tert-Butyldimethylsiloxy)butylmagnesium chloride in THF has been utilized as an initiator in the polymerization of methyl methacrylate to produce polymethyl methacrylate (PMMA) with varying stereochemistries. The careful control of solvent composition allows for the preparation of highly isotactic polymer, indicating the reagent's utility in controlling polymer stereochemistry during synthesis. The halide content does not significantly influence stereospecificity when in excess, but it affects molecular weight distribution and polymerization speed, highlighting its role in the polymerization process (Allen & Mair, 1984).
Organic Synthesis
In organic synthesis, [tri(tert-butoxy)silyl]methylmagnesium chloride, a compound similar in functionality to 4-(tert-Butyldimethylsiloxy)butylmagnesium chloride, has been shown to participate in reactions leading to the formation of stable organomagnesium compounds. This highlights the reagent's utility in the formation of complex molecules, demonstrating its versatility and effectiveness in organic synthesis (Bykova et al., 2012).
Glycoconjugate Synthesis
tert-Butyldimethylsilyl chloride, which shares similar protective group chemistry with 4-(tert-Butyldimethylsiloxy)butylmagnesium chloride, is a valuable reagent for the direct 3,6-di-O-protection of D-glucal and D-galactal. This method provides access to valuable glycoconjugate synthesis intermediates, showcasing the critical role of protective group chemistry in the synthesis of complex carbohydrate molecules (Kinzy & Schmidt, 1987).
Material Science
The study of partially solvated Grignard reagents, including butylmagnesium chloride in different solvents such as THF, has revealed insights into solvent effects on the Grignard reaction. This research aids in understanding the solvation phenomena and their impact on reaction outcomes, which is crucial for material science applications where precise control over reaction conditions is required (Tuulmets & Sassian, 1999).
Eigenschaften
IUPAC Name |
magnesium;butoxy-tert-butyl-dimethylsilane;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23OSi.ClH.Mg/c1-7-8-9-11-12(5,6)10(2,3)4;;/h1,7-9H2,2-6H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNQFTPGKZHOMI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC[CH2-].[Mg+2].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23ClMgOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B2546238.png)
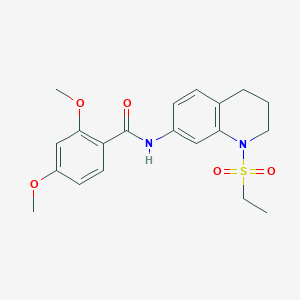
![N-[(2-chlorophenyl)(cyano)methyl]-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B2546243.png)

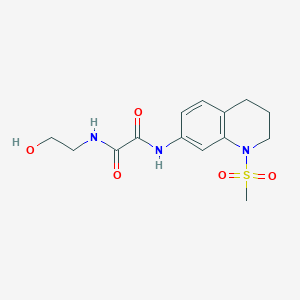
![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2546248.png)
![[2-(1H-Pyrazol-1-yl)propyl]amine dihydrochloride hydrate](/img/no-structure.png)

![4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2546251.png)
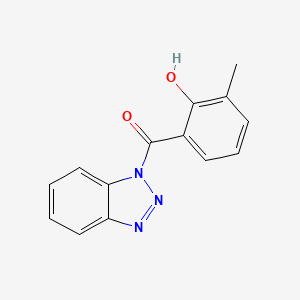
![Methyl 5,5,7,7-tetramethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2546255.png)
